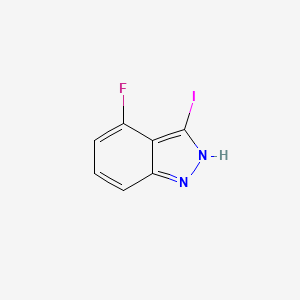

4-Fluoro-3-iodo-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIFZHAAHFPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625983 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-32-4 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-iodo-1H-indazole CAS number and properties

An In-Depth Technical Guide to 4-Fluoro-3-iodo-1H-indazole for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its unique structure, featuring both fluorine and iodine substituents on the indazole scaffold, imparts desirable physicochemical properties that enhance its utility as a versatile intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

The indazole core is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs.[1][2] The addition of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Core Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 518990-32-4 | [3][4] |

| Molecular Formula | C₇H₄FIN₂ | [4] |

| Molecular Weight | 262.023 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| Synonyms | 4-fluoro-3-iodo-2H-indazole, 4-Fluoro-3-iodoindazole, 1H-Indazole, 4-fluoro-3-iodo- | [4] |

| InChI Key | PYFIFZHAAHFPEC-UHFFFAOYSA-N | [4] |

Applications in Research and Development

This compound is a valuable precursor and intermediate in several high-tech fields:

-

Pharmaceutical Development : It is a key intermediate for synthesizing novel therapeutic agents.[5][6] The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[1] The unique electronic properties conferred by the halogen atoms make it an attractive starting material for developing targeted therapies in cancer and neuropharmacology, with the goal of improving metabolic stability and bioavailability.[5]

-

Biological Research : This compound is utilized in studies to investigate the mechanisms of action of various biological pathways and to understand drug-target interactions.[5]

-

Materials Science : The indazole moiety is a highly conjugated system, and its derivatives are explored for creating advanced materials, including polymers, coatings, and organic electronics like dyes for dye-sensitized solar cells (DSSCs).[5][6][7]

-

Agrochemicals : There is potential for its use in developing new agrochemicals for more effective pest control solutions.[5][6]

-

Analytical Chemistry : It can serve as a reference standard in analytical methods for the accurate quantification of similar compounds.[5]

Biological Context: The Role of Indazole Scaffolds in Oncology

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, are based on the indazole scaffold.[1] These drugs typically function by blocking the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.

The diagram below illustrates the general mechanism of action for indazole-based kinase inhibitors in cancer therapy.

Caption: General mechanism of indazole-based kinase inhibitors.

Experimental Protocols: Synthesis of Halogenated Indazoles

While the specific synthesis protocol for this compound is proprietary to chemical suppliers, a general and plausible synthetic route can be inferred from published methods for analogous compounds. A common approach involves the cyclization of a suitably substituted aniline derivative. For instance, the synthesis of the related 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline.[8]

A generalized workflow for synthesizing substituted indazoles often includes the following key steps:

-

Diazotization : An aniline precursor is treated with a nitrite source (e.g., sodium nitrite, isoamyl nitrite) under acidic conditions to form a diazonium salt.

-

Intramolecular Cyclization : The diazonium salt undergoes an intramolecular cyclization reaction to form the indazole ring system. This is often a variation of the Jacobson indazole synthesis.

-

Halogenation (if required) : If not already present on the starting material, halogen atoms can be introduced at specific positions on the aniline or the indazole ring using appropriate halogenating agents (e.g., N-iodosuccinimide for iodination).

The diagram below outlines a generalized workflow for the synthesis of a substituted 1H-indazole.

Caption: Generalized workflow for 1H-indazole synthesis.

Safety and Handling

This compound is intended for laboratory research use only.[4] As with any chemical reagent, it should be handled by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its well-defined structure and the presence of versatile halogen substituents make it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their research and development endeavors.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|518990-32-4 [hschemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. ossila.com [ossila.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Fluoro-3-iodo-1H-indazole: Physicochemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features, combining a fluorine atom and an iodine atom on the indazole scaffold, impart valuable properties for the synthesis of targeted therapeutics. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its significant role as a key intermediate in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

The distinct physicochemical properties of this compound make it a versatile reagent in organic synthesis. The electron-withdrawing nature of the fluorine atom and the reactivity of the carbon-iodine bond are key to its utility. A summary of its known and estimated physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 518990-32-4 | [1] |

| Molecular Formula | C₇H₄FIN₂ | [2] |

| Molecular Weight | 262.02 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | Not experimentally determined for this specific compound. The related compound, 4-Fluoro-1H-indazole, has a melting point of 130-134 °C.[4] | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Slightly soluble in DMSO and methanol (inferred from the related 4-Fluoro-1H-indazole).[5] | N/A |

| pKa | Not experimentally determined. The predicted pKa for 4-Fluoro-1H-indazole is 13.21 ± 0.40.[5] | N/A |

| LogP | Not determined | N/A |

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of 3-iodoindazoles involves the direct iodination of the corresponding indazole. The following protocol is adapted from established procedures for the iodination of indazoles.

Reaction Scheme:

Caption: General synthesis of this compound.

Materials:

-

4-Fluoro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Sodium bisulfite (NaHSO₃) solution (10% aqueous)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-Fluoro-1H-indazole (1 equivalent) in DMF, add potassium hydroxide (3 equivalents) at room temperature.

-

After stirring for 15 minutes, add iodine (1.5 to 2 equivalents) portion-wise.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

NMR spectroscopy is an essential technique for the structural elucidation of this compound.

¹H NMR (Proton NMR):

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ):

-

The N-H proton of the indazole ring is expected to appear as a broad singlet in the downfield region (typically >10 ppm in DMSO-d₆).

-

The aromatic protons on the benzene ring will appear in the range of 7.0-8.0 ppm. The fluorine substitution will cause characteristic splitting patterns (doublets or doublet of doublets) for the adjacent protons.

-

¹³C NMR (Carbon-13 NMR):

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected Chemical Shifts (δ):

-

The carbon atoms of the indazole ring will resonate in the aromatic region (approximately 100-150 ppm).

-

The carbon atom attached to the iodine (C3) will be significantly shielded.

-

The carbon atom attached to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

HPLC is a standard method for assessing the purity of this compound. A general reversed-phase HPLC method is provided below.

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. For example, 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.

Ionization Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion: [M+H]⁺ at m/z 262.95.

-

Fragmentation Pattern: The fragmentation of the indazole ring can be complex. Common fragmentation pathways for indazoles may involve the loss of N₂ and subsequent ring rearrangements. The presence of the iodine atom will also lead to characteristic isotopic patterns.

Role in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of a variety of kinase inhibitors, which are a major class of anticancer drugs. The iodine atom at the 3-position provides a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the introduction of diverse substituents to explore the chemical space around the indazole scaffold. The fluorine atom at the 4-position can enhance binding affinity to the target protein and improve metabolic stability.[6]

Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising target for cancer therapy.[7][8] Overexpression of PLK4 is observed in various cancers. This compound is a key building block for the synthesis of potent and selective PLK4 inhibitors.[9]

Caption: Synthesis of a PLK4 inhibitor and its mechanism of action.

The synthesis of PLK4 inhibitors often involves a Suzuki coupling reaction where the iodine atom of this compound is replaced with a larger aromatic or heteroaromatic group. This modification allows the final compound to bind to the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity. This inhibition disrupts centriole duplication, leading to mitotic errors and ultimately cell death in cancer cells that are dependent on PLK4 activity.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[10] Angiogenesis is essential for tumor growth and metastasis. Several approved anticancer drugs target the VEGFR signaling pathway. This compound is also utilized in the synthesis of VEGFR inhibitors.[11][12]

Caption: Synthesis of a VEGFR inhibitor and its anti-angiogenic effect.

Similar to the synthesis of PLK4 inhibitors, the development of VEGFR inhibitors from this compound typically involves a cross-coupling reaction at the 3-position. The resulting compounds are designed to compete with ATP for binding to the kinase domain of VEGFR. By inhibiting VEGFR, these drugs block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its well-defined physicochemical properties and reactive handles allow for the efficient synthesis of a diverse range of compounds. Its prominent role as a key intermediate in the development of targeted kinase inhibitors for cancer therapy highlights its significance for researchers and scientists in the pharmaceutical industry. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the synthesis, analysis, and application of this important molecule in the pursuit of novel therapeutics.

References

- 1. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ossila.com [ossila.com]

- 5. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Fluoro-3-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-fluoro-3-iodo-1H-indazole (CAS No. 518990-32-4). Due to the absence of publicly available experimental spectra for this specific molecule, the following data has been predicted based on established NMR principles and analysis of structurally related indazole compounds. This document is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the structural characterization of this compound.

Predicted NMR Spectroscopic Data

The chemical structure and numbering scheme for this compound are provided below to facilitate the interpretation of the predicted NMR data. The substituents—a fluorine atom at the C4 position and an iodine atom at the C3 position—exert significant electronic effects that influence the chemical shifts and coupling patterns of the core indazole structure.

The predicted quantitative NMR data are summarized in the tables below. These values are estimated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

(Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | ~13.5 - 14.0 | br s | - |

| H-5 | ~7.2 - 7.4 | dd | J(H5-H6) ≈ 8.5, J(H5-H7) ≈ 1.0 |

| H-6 | ~7.4 - 7.6 | t | J(H6-H5) ≈ 8.5, J(H6-H7) ≈ 8.5 |

| H-7 | ~7.7 - 7.9 | d | J(H7-H6) ≈ 8.5 |

br s = broad singlet, dd = doublet of doublets, t = triplet, d = doublet

Table 2: Predicted ¹³C NMR Data

(Solvent: DMSO-d₆, Proton Decoupled)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~85 - 90 |

| C-4 | ~155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-5 | ~115 - 120 (d, ³J(C-F) ≈ 4-6 Hz) |

| C-6 | ~128 - 132 |

| C-7 | ~120 - 125 |

| C-7a | ~140 - 145 |

| C-3a | ~125 - 130 (d, ²J(C-F) ≈ 15-20 Hz) |

d = doublet

Table 3: Predicted ¹⁹F NMR Data

(Solvent: DMSO-d₆, Proton Decoupled)

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |

| F-4 | ~(-110) - (-125) |

Experimental Protocols for NMR Data Acquisition

The following section outlines a standard methodology for acquiring high-quality NMR spectra for small molecules such as this compound.

Sample Preparation

A standard procedure for preparing an NMR sample involves several key steps to ensure accuracy and high resolution.[1]

-

Compound Weighing: Accurately weigh approximately 5-20 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H proton. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).[1]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[1]

-

Mixing: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a modern NMR spectrometer (e.g., 400 or 500 MHz).

-

Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Angle: A 30-45 degree pulse angle is typically used.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is crucial for accurate integration.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate.

-

-

¹³C NMR Acquisition:

-

Mode: A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to capture all carbon signals.

-

-

¹⁹F NMR Acquisition:

-

Sensitivity: ¹⁹F is a highly sensitive nucleus (similar to ¹H), so fewer scans are typically needed compared to ¹³C NMR.[2]

-

Mode: Both proton-coupled and decoupled spectra can be informative. Decoupling simplifies the spectrum to a singlet (in this case) and can increase sensitivity.

-

Chemical Shift Range: ¹⁹F NMR has a very wide chemical shift range, which minimizes the likelihood of signal overlap.[2]

-

Logical Workflow and Data Analysis

The process of NMR analysis follows a logical progression from sample preparation to final structure elucidation. This workflow is crucial for obtaining reliable and interpretable data.

Caption: General experimental workflow for NMR spectroscopy.

This diagram illustrates the sequential process, starting from meticulous sample preparation, followed by the acquisition of one-dimensional and optional two-dimensional NMR data. The raw data is then processed through Fourier transformation, phasing, and calibration. The final stage involves the detailed analysis of the processed spectra—including chemical shifts, integrals, and coupling constants—to assign signals and confirm the molecular structure.

References

Crystal Structure of 4-Fluoro-3-iodo-1H-indazole Remains Undetermined

A comprehensive search of crystallographic databases and scientific literature has revealed that the crystal structure of 4-Fluoro-3-iodo-1H-indazole has not yet been experimentally determined and publicly reported.

Despite the interest in halogenated indazole derivatives for their potential applications in pharmaceutical and materials science, detailed crystallographic data for this compound, including unit cell dimensions, bond lengths, and bond angles, is not available in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD).

Indazole and its derivatives are recognized for their diverse biological activities, and the introduction of fluorine and iodine atoms can significantly influence their physicochemical properties and biological interactions.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom can be utilized for further synthetic modifications or to introduce specific interactions.

While synthetic methods for creating various substituted indazoles are documented, and the biological relevance of the indazole scaffold is well-established in the context of anti-cancer agents and other therapeutic areas, the specific three-dimensional arrangement of atoms in the solid state for this compound is a critical piece of information that is currently missing from the scientific record.

For researchers, scientists, and drug development professionals, the crystal structure would provide invaluable insights into the molecule's conformation, intermolecular interactions, and packing in the solid state. This information is fundamental for structure-based drug design, understanding polymorphism, and developing new materials.

Given the absence of the core crystallographic data, it is not possible to provide an in-depth technical guide with quantitative data tables, detailed experimental protocols for its crystal structure determination, or visualizations of its specific signaling pathways. Further experimental work, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the crystal structure of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3-iodo-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this versatile molecule.

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique structural features, including the fluorine and iodine substituents on the indazole core, make it a valuable precursor for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The strategic placement of the fluoro and iodo groups allows for diverse downstream functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of the commercially available starting material, 4-fluoro-1H-indazole. This electrophilic aromatic substitution reaction proceeds selectively at the C3 position of the indazole ring.

Synthesis Pathway

The overall synthetic transformation is depicted in the following diagram:

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-iodo-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-iodo-1H-indazole, a key intermediate in pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indazoles and presents a logical workflow for solubility assessment in the context of drug development.

Introduction to this compound

This compound is a halogenated indazole derivative with significant applications in medicinal chemistry and pharmaceutical development. Its unique structure, featuring both fluorine and iodine substituents, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of targeted therapies for various diseases. The solubility of this compound in organic solvents is a critical parameter that influences its handling, reactivity in synthetic protocols, and its formulation into drug products.

Predicted Solubility Profile

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made. The indazole core provides a site for hydrogen bonding, while the fluorine and iodine atoms, along with the overall aromatic system, contribute to its lipophilicity and potential for van der Waals interactions.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the N-H bond of the indazole. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions. | |

| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indazole. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The halogenated nature of the solute should allow for some solubility in this chlorinated solvent. |

| Ethyl Acetate (EtOAc) | Moderate to Low | Offers a balance of polarity and non-polar character. | |

| Toluene | Low | The non-polar nature of toluene may not effectively solvate the polar N-H group of the indazole. | |

| Hexanes/Heptane | Very Low | The significant difference in polarity makes dissolution unlikely. |

Note: For the related compound 4-Fluoro-1H-indazole, qualitative solubility has been described as slight in DMSO and Methanol.

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is scarce, the following table is provided as a template for researchers to record their experimental findings. The subsequent section details an experimental protocol for obtaining this data.

Table 2: Experimental Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | |

| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value | |

| Acetonitrile (ACN) | Experimental Value | Calculated Value | |

| Methanol (MeOH) | Experimental Value | Calculated Value | |

| Ethanol (EtOH) | Experimental Value | Calculated Value | |

| Dichloromethane (DCM) | Experimental Value | Calculated Value | |

| Ethyl Acetate (EtOAc) | Experimental Value | Calculated Value |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.[1]

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze both the standard solutions and the filtered saturated solution using a validated HPLC method or another suitable analytical technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

-

4.3. Data Calculation

-

Solubility (mg/mL): The concentration obtained from the analytical measurement.

-

Molar Solubility (mol/L):

-

Molar Solubility = Solubility (g/L) / Molecular Weight ( g/mol )

-

The molecular weight of this compound (C₇H₄FIN₂) is approximately 262.02 g/mol .

-

Visualizing the Workflow for Solubility Assessment in Drug Development

The following diagram illustrates a typical workflow where solubility data for a compound like this compound is generated and utilized in a drug development pipeline.

References

Tautomers of 4-Fluoro-3-iodo-1H-indazole

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their wide range of biological activities, particularly as kinase inhibitors in oncology.[1][2][3] The functionality and interaction of these molecules are profoundly influenced by their tautomeric forms. This technical guide provides a comprehensive examination of the annular tautomerism of 4-fluoro-3-iodo-1H-indazole, a key intermediate in the synthesis of advanced therapeutic agents.[4] We delve into the structural aspects of its primary tautomers, their relative thermodynamic stability, detailed experimental protocols for their characterization, and their significance in the context of drug development.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. Due to the presence of two nitrogen atoms in the five-membered ring, indazole exhibits annular tautomerism, where a proton can reside on either nitrogen atom.[5] This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][6] A third, less common 3H-indazole tautomer is generally not considered significant due to its high energy and loss of aromaticity. The equilibrium between the 1H and 2H forms is a critical factor, as it dictates the molecule's electronic properties, reactivity, and its ability to form hydrogen bonds, thereby influencing its biological activity and pharmacokinetic profile.[2]

The Tautomeric Forms of this compound

The subject of this guide, this compound, primarily exists in two tautomeric forms as depicted in the equilibrium below. The 1H-tautomer features a benzenoid structure, which is generally more aromatic and thermodynamically stable.[5] In contrast, the 2H-tautomer possesses a quinonoid-like structure, which is typically higher in energy.[6]

Thermodynamic Stability

For the parent indazole molecule, the 1H-tautomer is unequivocally the more stable form in the gas phase, in solution, and in the solid state.[7] Computational studies have quantified this energy difference, consistently showing the 1H tautomer to be favored by several kcal/mol.[8]

-

4-Fluoro Group: The fluorine atom at the 4-position acts as a strong electron-withdrawing group via induction. Electron-withdrawing substituents on the benzene ring can influence the tautomeric equilibrium, sometimes decreasing the energy difference between the 1H and 2H forms.[9]

-

3-Iodo Group: The iodine atom at the 3-position has a more complex electronic effect, with both inductive and resonance contributions.

Despite these substitutions, the inherent greater aromaticity of the benzenoid 1H-form strongly suggests that it remains the predominant and more stable tautomer for this compound under standard conditions.

Data Presentation: Tautomer Stability of Unsubstituted Indazole

The following table summarizes theoretical calculations of the energy differences between the parent 1H- and 2H-indazole tautomers.

| Method/Level of Theory | Basis Set | Phase | ΔE (1H → 2H) (kcal/mol) | ΔH (1H → 2H) (kcal/mol) | ΔG (1H → 2H) (kcal/mol) | Reference |

| MP2 | 6-31G** | Gas | 3.6 | 3.9 | 4.1 | [8] |

Experimental Protocols for Tautomer Characterization

The determination of the predominant tautomeric form in solution and in the solid state relies on rigorous analytical techniques.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.[5] By analyzing the chemical shifts and coupling constants of protons, carbons, and fluorine, the position of the mobile proton can be determined.

Detailed Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key diagnostic signals include the N-H proton, which typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), and the aromatic protons. The chemical shifts of the protons on the benzene ring, particularly H5 and H7, are sensitive to the tautomeric form.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are distinct for 1H- and 2H-isomers and serve as reliable indicators.[10]

-

¹⁹F NMR Acquisition: Given the 4-fluoro substitution, ¹⁹F NMR provides a sensitive probe of the electronic environment.[11] A proton-coupled ¹⁹F spectrum can reveal coupling to nearby protons (e.g., H5), which can help confirm assignments.

-

2D NMR Experiments: For unambiguous assignment, perform two-dimensional NMR experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. Correlations from the N-H proton to C3a and C7a can definitively establish the 1H or 2H structure.

-

-

Low-Temperature NMR: If both tautomers are present in significant quantities and are undergoing rapid interconversion, low-temperature NMR can be used to slow the proton exchange, potentially allowing for the observation of separate signals for each tautomer.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural information in the solid state, unambiguously determining atomic positions and connectivity.[12]

Detailed Methodology:

-

Crystal Growth: High-quality single crystals are required. This is typically the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate).

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is used to irradiate the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize atomic positions, leading to the final, precise molecular structure. The position of the proton on either N1 or N2 will be clearly resolved.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of Fluorinated Indazole Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the indazole scaffold has become a prominent strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The unique electronic characteristics of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of fluorinated indazole isomers is paramount. This technical guide provides an in-depth overview of the spectroscopic techniques utilized for the analysis of these compounds, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible and Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated indazole isomers, providing detailed information about the molecular framework and the specific position of fluorine substituents. Key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shift range of ¹⁹F is significantly wider than that of ¹H, offering excellent signal dispersion and minimizing peak overlap, even in complex molecules.

Key Features of ¹⁹F NMR Spectra:

-

Chemical Shifts (δ): The ¹⁹F chemical shift is extremely sensitive to the electronic environment. Electron-withdrawing groups cause a downfield shift (less negative ppm values), while electron-donating groups lead to an upfield shift (more negative ppm values). The position of the fluorine atom on the indazole ring (e.g., 4-F, 5-F, 6-F, or 7-F) and on any N-substituents results in distinct chemical shift ranges.

-

Coupling Constants (J): Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides valuable connectivity information.

-

¹⁹F-¹H Coupling (JHF): Coupling between fluorine and protons can be observed over several bonds. For instance, ortho, meta, and para couplings in fluorinated aromatic systems have characteristic ranges.

-

¹⁹F-¹³C Coupling (JCF): One-bond and multiple-bond C-F couplings are readily observed and are useful for assigning carbon signals.

-

¹⁹F-¹⁹F Coupling (JFF): In polyfluorinated indazoles, coupling between different fluorine nuclei can help determine their relative positions.

-

Table 1: Representative ¹⁹F NMR Data for Fluorinated Indazole Derivatives

| Compound/Isomer | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |

| N-CHF₂-indazole derivative 1 | CDCl₃ | -89.16 | ²JFF = 226.6, ²JHF = 60.6 |

| -91.64 | ²JFF = 226.6, ²JHF = 59.4 | ||

| N-CHF₂-indazole derivative 2 | CDCl₃ | -90.80 | ²JFF = 225.5, ²JHF = 61.3 |

| -92.05 | ²JFF = 225.4, ²JHF = 60.7 |

Note: Data extracted from a study on N-CHF₂ derivatives of a camphor-fused indazole.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra provide foundational information about the proton and carbon skeletons of the indazole isomers. The presence of fluorine substituents induces characteristic changes in these spectra.

-

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are significantly affected by the position of the fluorine atom due to its electronegativity and through-space effects.

-

¹³C NMR: The carbon directly attached to a fluorine atom exhibits a large one-bond C-F coupling constant and a characteristic chemical shift. Carbons at the ortho, meta, and para positions to the fluorine substituent also show smaller, but often measurable, coupling constants.

Table 2: Representative ¹H and ¹³C NMR Data for a Fluorinated Indazole

| Nucleus | Position | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |

| ¹H | H-5 | 7.26 | - |

| ¹³C | C-4 | ~158 | ¹JCF ≈ 240 |

| C-5 | ~115 | ²JCF ≈ 20 | |

| C-3a | ~122 | ³JCF ≈ 8 |

Note: These are approximate values and can vary significantly based on the specific isomer and substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For fluorinated indazoles, the key vibrational modes of interest are the C-F, C=C, C-N, and N-H stretching and bending frequencies.

Key IR Absorptions:

-

C-F Stretching: The C-F stretching vibration typically appears as a strong absorption in the region of 1000-1400 cm⁻¹. The exact position depends on the nature of the carbon atom (aromatic or aliphatic) and the presence of other substituents.

-

Aromatic C=C Stretching: These vibrations are usually observed in the 1450-1650 cm⁻¹ region.

-

N-H Stretching: For N-unsubstituted indazoles, a broad absorption band is typically seen in the 3100-3500 cm⁻¹ range, which can be affected by hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for Fluorinated Indazoles

| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| C-F | Stretching | 1000 - 1400 | Strong |

| Aromatic C=C | Stretching | 1450 - 1650 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| N-H | Stretching | 3100 - 3500 | Medium, Broad |

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the fluorinated indazole isomers. These techniques are particularly useful for studying the effects of fluorination on the photophysical properties of the indazole core, which is relevant for applications in materials science and as fluorescent probes.

Key Photophysical Parameters:

-

UV-Visible Absorption (λmax): The position of the maximum absorption wavelength is influenced by the electronic nature of the substituents and the extent of conjugation. Fluorine, being an electron-withdrawing group, can cause a hypsochromic (blue) or bathochromic (red) shift depending on its position and interaction with other groups.

-

Molar Absorptivity (ε): This parameter is a measure of how strongly a molecule absorbs light at a given wavelength.

-

Fluorescence Emission (λem): For fluorescent isomers, the emission wavelength is typically longer than the excitation wavelength (Stokes shift). The position and intensity of the emission are sensitive to the molecular structure and the solvent environment.

-

Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process and is a critical parameter for assessing the brightness of a fluorophore.

Table 4: Representative Photophysical Data for Fluorinated Indazole Derivatives

| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF |

| Indazole-benzothiadiazole | Dichloromethane | ~450 | - | 530 | 0.92 |

| N1-methylated derivative | Dichloromethane | ~460 | - | 551 | 0.96 |

| N2-methylated derivative | Dichloromethane | ~480 | - | 584 | 0.77 |

Note: Data extracted from a study on indazole-benzothiadiazole push-pull fluorophores.[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the fluorinated indazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

-

The choice of solvent is critical as it can influence chemical shifts. Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer the solution to a standard 5 mm NMR tube.

¹⁹F NMR Spectroscopy Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard one-pulse sequence is typically used. For quantitative analysis, ensure a sufficient relaxation delay (5 x T₁) and consider using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Referencing: Chemical shifts are typically referenced externally to CFCl₃ (0 ppm) or internally to a known fluorine-containing standard.

-

Decoupling: Both ¹H-coupled and ¹H-decoupled spectra should be acquired to observe JHF couplings.

IR Spectroscopy

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for liquids or low-melting solids): Place a drop of the liquid between two KBr or NaCl plates and gently press them together to form a thin film.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Background Scan: A background spectrum of the empty sample compartment (or the solvent and cell) must be recorded and subtracted from the sample spectrum.

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

UV-Visible and Fluorescence Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the fluorinated indazole isomer of a known concentration in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane).

-

Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically an absorbance of ~1 at λmax is targeted). For fluorescence, much lower concentrations are generally used.

Data Acquisition:

-

UV-Visible Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample and one for the solvent blank.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Determine the optimal excitation wavelength by measuring the absorption spectrum first.

-

Record the emission spectrum by scanning at wavelengths longer than the excitation wavelength.

-

To determine the quantum yield, a reference standard with a known quantum yield is typically used.

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of fluorinated indazole isomers.

Caption: Relationship between the indazole core and its fluorinated positional isomers.

References

4-Fluoro-3-iodo-1H-indazole: A Technical Guide for Drug Development Professionals

An In-depth Review of a Key Building Block in Modern Medicinal Chemistry

Introduction

4-Fluoro-3-iodo-1H-indazole is a halogenated indazole derivative that has emerged as a critical building block in the synthesis of targeted therapeutics, particularly in the realm of oncology. Its unique structural features, including the presence of both fluorine and iodine substituents, impart desirable properties for drug design, such as enhanced biological activity and metabolic stability. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

The distinct characteristics of this compound make it a versatile reagent in medicinal chemistry. The fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 518990-32-4 | [1] |

| Molecular Formula | C₇H₄FIN₂ | [2] |

| Molecular Weight | 262.03 g/mol | [3] |

| Purity | ≥ 95% (HPLC) | [2] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | 130.0 to 134.0 °C (for 4-Fluoro-1H-indazole) | [4][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step processes. A common and efficient method for the iodination of the indazole core at the C3 position involves the use of molecular iodine in the presence of a base.

Experimental Protocol: Iodination of 4-Fluoro-1H-indazole

This protocol describes a general method for the synthesis of 3-iodo-indazole derivatives, which can be adapted for 4-fluoro-1H-indazole.

Materials:

-

4-Fluoro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 4-Fluoro-1H-indazole (1 equivalent) in DMF, add potassium hydroxide (4 equivalents).[6]

-

Add molecular iodine (2 equivalents) portion-wise to the reaction mixture.[6]

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]

-

Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine, resulting in the precipitation of the product.[7]

-

The solid precipitate is collected by filtration, washed with water, and dried to yield this compound.[7]

This method is cited as being efficient for the C3-iodination of non-protected indazoles.[8]

Application in Drug Discovery: A Kinase Inhibitor Intermediate

This compound is a pivotal intermediate in the synthesis of a wide array of kinase inhibitors. The iodine atom at the 3-position serves as a crucial attachment point for various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the systematic exploration of the chemical space around the indazole scaffold to optimize potency and selectivity against specific kinase targets.

Below is a generalized workflow illustrating the use of this compound in the synthesis of a generic kinase inhibitor.

Caption: Synthetic workflow for an indazole-based kinase inhibitor.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development.[9] Its unique combination of fluorine and iodine substituents provides medicinal chemists with a versatile platform for the design and synthesis of novel therapeutic agents, particularly in the development of targeted cancer therapies. The synthetic routes are well-established, allowing for its efficient incorporation into complex drug candidates. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of this compound as a key building block is expected to increase.

References

- 1. This compound|518990-32-4 [hschemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 858629-06-8 Cas No. | 5-Fluoro-3-iodo-1H-indazole | Matrix Scientific [matrixscientific.com]

- 4. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. chemimpex.com [chemimpex.com]

4-Fluoro-3-iodo-1H-indazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-iodo-1H-indazole, a key building block in modern medicinal chemistry. This document includes its molecular characteristics, a plausible synthesis protocol, and predicted spectroscopic data. The information is intended to support research and development efforts in fields such as oncology and neuropharmacology.

Core Compound Properties

This compound is a halogenated indazole derivative. The presence of both fluorine and iodine atoms enhances its reactivity and utility as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural modifications can lead to improved metabolic stability and bioavailability in drug candidates.[1]

Physicochemical and Structural Data

The key quantitative data for this compound and its parent compound, 4-Fluoro-1H-indazole, are summarized in the table below for comparative analysis.

| Property | This compound | 4-Fluoro-1H-indazole (for comparison) |

| Molecular Formula | C₇H₄FIN₂[2] | C₇H₅FN₂[3][4] |

| Molecular Weight | 262.02 g/mol [2] | 136.13 g/mol [3][4] |

| CAS Number | 518990-32-4 | 341-23-1[3][4] |

| Appearance | Yellowish brown solid | Yellow-green powder/crystals |

| Melting Point | Data not available | 130-134 °C[3] |

| Boiling Point | Data not available | 274.89 °C at 760 mmHg[3] |

| Solubility | Data not available | Slightly soluble in DMSO and Methanol[3] |

| Storage Conditions | Store at 0-8 °C[2] | Sealed in dry, Room Temperature[3] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

-

Dissolution : Dissolve 4-fluoro-1H-indazole (1.0 equivalent) in N,N-Dimethylformamide (DMF).

-

Base Addition : Add potassium hydroxide (KOH) (2.0 equivalents) to the solution and stir.

-

Iodination : Prepare a solution of iodine (I₂) (1.5 equivalents) in DMF and add it dropwise to the reaction mixture.

-

Reaction : Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine.

-

Precipitation and Filtration : A solid precipitate is expected to form. Collect the solid by filtration.

-

Drying : Dry the collected solid to yield the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data (Predicted)

Experimental Nuclear Magnetic Resonance (NMR) data for this compound is not widely published. However, the expected chemical shifts can be predicted based on the analysis of structurally related indazole derivatives.[5][6][7][8]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as DMSO-d₆ or CDCl₃.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.6 - 7.8 | t | ~8-9 |

| H-6 | 7.2 - 7.4 | ddd | ~8-9, ~4-5, ~1 |

| H-7 | 7.9 - 8.1 | d | ~8-9 |

| NH | 13.0 - 13.5 | br s | - |

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 85 - 95 |

| C-3a | 140 - 142 |

| C-4 | 155 - 158 (d, ¹JCF ≈ 250 Hz) |

| C-5 | 125 - 128 |

| C-6 | 115 - 118 |

| C-7 | 120 - 123 |

| C-7a | 122 - 125 |

Applications in Drug Discovery

Indazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry, with several approved drugs for the treatment of cancer incorporating this moiety.[5] These compounds often function as kinase inhibitors.[5][9] this compound serves as a crucial intermediate for synthesizing such potent and selective inhibitors.[1][2] The unique electronic properties conferred by the fluorine and iodine substituents can be exploited to fine-tune the binding affinity and pharmacokinetic properties of the final drug candidates.[1]

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a substituted indazole derivative, applicable to this compound.

Caption: General workflow for the synthesis and quality control of this compound.

General Kinase Inhibitor Signaling Pathway

This diagram illustrates a simplified signaling pathway that is often targeted by indazole-based kinase inhibitors in cancer therapy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 4-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors used in oncology.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds and is instrumental in the functionalization of the indazole nucleus.[1][3] Specifically, the introduction of aryl or heteroaryl groups at the C-3 position of the indazole ring system via Suzuki coupling with 3-iodo-1H-indazole derivatives allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-fluoro-3-iodo-1H-indazole with various arylboronic acids. The resulting 4-fluoro-3-aryl-1H-indazole derivatives are of significant interest for the development of novel therapeutics, particularly kinase inhibitors.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 4-fluoro-1H-indazole. The following protocol is adapted from established procedures for the iodination of indazoles.[4]

Protocol 1: Synthesis of this compound

-

Materials:

-

4-Fluoro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃)

-

Water (H₂O)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-1H-indazole (1.0 equiv.) in DMF.

-

To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.

-

Collect the solid by vacuum filtration.

-

Wash the collected solid with water.

-

Dry the solid under vacuum to yield this compound.

-

Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids allows for the synthesis of a diverse range of 4-fluoro-3-aryl-1H-indazoles. The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency and yield.[1]

General Reaction Scheme:

Caption: General scheme of the Suzuki coupling reaction.

Table 1: Representative Conditions for Suzuki Coupling of this compound

| Entry | Arylboronic Acid (R) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenyl | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 85 | 16 | 80-90 |

| 3 | 3-Fluorophenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 75-85 |

| 4 | 2-Thienyl | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 90 | 12 | 70-80 |

Note: The yields presented are typical ranges observed for similar 3-iodoindazole substrates and may require optimization for this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv.)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-3-aryl-1H-indazole.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, HRMS).

-

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Applications in Drug Development: Kinase Inhibitors

3-Aryl-1H-indazole derivatives are of significant interest in drug development, primarily for their activity as kinase inhibitors.[1] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Many 3-aryl-1H-indazole derivatives have been designed to target components of this pathway, such as Akt kinase.[1] By inhibiting these kinases, these compounds can disrupt cancer cell signaling, leading to apoptosis and the inhibition of tumor growth.[1] The ability to readily diversify the C-3 substituent through Suzuki coupling allows for the fine-tuning of the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-fluoro-3-aryl-1H-indazole derivatives.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective method for the synthesis of a diverse range of 4-fluoro-3-aryl-1H-indazoles. These compounds are valuable scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-fluoro-3-iodo-1H-indazole with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel 3-aryl-4-fluoro-1H-indazole derivatives, which are key scaffolds in the development of therapeutic agents, particularly kinase inhibitors.[1]

The indazole moiety is a privileged structure in drug discovery, and the introduction of a fluorine atom at the 4-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1] The Suzuki-Miyaura coupling offers a versatile and efficient method for creating carbon-carbon bonds and diversifying the indazole core.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (this compound) with an organoboron reagent (aryl or heteroaryl boronic acid) in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

While specific data for the Suzuki coupling of this compound is not extensively available in the cited literature, the following tables summarize successful conditions for analogous 3-iodoindazoles, providing a strong basis for reaction optimization.

Table 1: Selected Palladium Catalysts and Reaction Conditions for Suzuki Coupling of 3-Iodoindazoles

| Catalyst | Ligand (if separate) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 120 | Moderate to Excellent | [2] |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | Not specified | Good | [3] |

| Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [4] |

| Ferrocene-based Pd(II) | dppf or dtbpf | Na₂CO₃ | Ionic Liquid (BMImBF₄) | Not specified | Good to Excellent | [5] |

Table 2: Common Bases and Solvents for Suzuki Coupling of 3-Iodoindazoles

| Base | Solvent System | Notes |

| Na₂CO₃, K₂CO₃ | Dioxane/H₂O, DMF/H₂O | Standard, effective for many substrates.[6] |

| Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | Stronger bases, often used for less reactive substrates. |

| Et₃N, DIPEA | DMF, Acetonitrile | Organic bases, can be useful in specific cases. |

Experimental Protocols

The following protocols are generalized based on successful Suzuki couplings of similar 3-iodoindazole derivatives and should be optimized for the specific this compound substrate and desired coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.[1]

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Na₂CO₃, 2-3 equiv)

-

Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

-

Add the solvent system to the reaction vessel.

-

Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

-

Under a positive pressure of the inert gas, add the palladium catalyst.[1]

-